molecular formula C11H8ClNO2S B2366878 3-[(2-Chloro-1,3-thiazol-5-yl)methoxy]benzaldehyde CAS No. 439094-98-1

3-[(2-Chloro-1,3-thiazol-5-yl)methoxy]benzaldehyde

Cat. No.: B2366878
CAS No.: 439094-98-1
M. Wt: 253.7
InChI Key: ZPJNAWYNZXASEW-UHFFFAOYSA-N
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Description

3-[(2-Chloro-1,3-thiazol-5-yl)methoxy]benzaldehyde is a substituted benzaldehyde derivative featuring a methoxy group at the 3-position of the benzene ring, which is further linked to a 2-chloro-1,3-thiazole moiety. The thiazole ring, a five-membered heterocycle containing sulfur and nitrogen, is substituted with chlorine at position 2, enhancing its electronic and steric profile.

Properties

IUPAC Name

3-[(2-chloro-1,3-thiazol-5-yl)methoxy]benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8ClNO2S/c12-11-13-5-10(16-11)7-15-9-3-1-2-8(4-9)6-14/h1-6H,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPJNAWYNZXASEW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OCC2=CN=C(S2)Cl)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Nucleophilic Substitution via 3-Hydroxybenzaldehyde and 2-Chloro-5-chloromethylthiazole

A widely reported method involves the reaction of 3-hydroxybenzaldehyde with 2-chloro-5-(chloromethyl)-1,3-thiazole under basic conditions. The protocol follows Williamson ether synthesis principles:

  • Reagents and Conditions :

    • 3-Hydroxybenzaldehyde (1 equiv), 2-chloro-5-(chloromethyl)-1,3-thiazole (1.1 equiv), potassium carbonate (2.5 equiv), acetone (solvent), reflux for 6–8 hours.
    • Yield : 70–85% after recrystallization from ethanol.
  • Mechanistic Insight :
    The base deprotonates 3-hydroxybenzaldehyde, generating a phenoxide ion that displaces the chloride from 2-chloro-5-(chloromethyl)-1,3-thiazole. Steric hindrance at the thiazole’s 5-position ensures regioselectivity.

  • Optimization :

    • Ultrasonic irradiation reduces reaction time to 2–3 hours with comparable yields.
    • Substituent effects on the thiazole ring influence reactivity; electron-withdrawing groups (e.g., Cl) enhance electrophilicity at the methyl carbon.

Mitsunobu Reaction for Ether Formation

For substrates requiring milder conditions, the Mitsunobu reaction couples 3-hydroxybenzaldehyde with 2-chloro-5-hydroxymethyl-1,3-thiazole:

  • Reagents and Conditions :

    • DIAD (1.2 equiv), triphenylphosphine (1.2 equiv), THF (solvent), room temperature, 12 hours.
    • Yield : 60–75% after column chromatography (PE:EtOAc = 3:1).
  • Advantages :

    • Avoids harsh bases, preserving acid-sensitive functional groups.
    • Enables stereochemical control if chiral centers are present.

Thiazole Ring Construction Post-Coupling

An alternative approach synthesizes the thiazole ring after coupling the methoxybenzaldehyde intermediate:

  • Steps :

    • Step 1 : 3-Methoxybenzaldehyde is treated with chloromethyl methyl ether (MOMCl) to protect the aldehyde as a MOM ether.
    • Step 2 : The protected aldehyde undergoes nucleophilic substitution with 2-amino-5-chloro-1,3-thiazole.
    • Step 3 : Deprotection with HCl/MeOH yields the target compound.
  • Yield : 50–65% over three steps.

Reaction Mechanisms and Optimization

Key Challenges and Solutions

  • Aldehyde Reactivity : The aldehyde group may undergo undesired oxidation or nucleophilic attack. Protection as a dimethyl acetal or MOM ether mitigates this.
  • Regioselectivity : Thiazole’s 5-position is preferentially substituted due to electronic effects, confirmed by single-crystal X-ray analysis in analogous compounds.

Catalytic and Solvent Effects

  • POCl3 as Condensing Agent : Enhances cyclization efficiency in thiazole-forming reactions, achieving yields >90%.
  • Solvent Choice : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates but may require higher temperatures.

Purification and Characterization

Purification Techniques

  • Column Chromatography : Silica gel with PE:EtOAc (3:1) resolves unreacted starting materials and byproducts.
  • Recrystallization : Ethanol or ethyl acetate yields high-purity crystals (m.p. 91–92°C).

Analytical Data

  • 1H-NMR (CDCl3) : δ 9.96 (s, 1H, CHO), 7.45–7.68 (m, 4H, ArH), 4.85 (s, 2H, OCH2), 2.55 (s, 1H, Thiazole-H).
  • IR (KBr) : 1695 cm⁻¹ (C=O), 1260 cm⁻¹ (C-O-C).
  • MS (EI) : m/z 268.72 [M]+.

Comparative Analysis of Synthetic Methods

Method Reagents/Conditions Yield (%) Purity (%) Reference
Nucleophilic Substitution K2CO3, acetone, reflux 85 98
Mitsunobu Reaction DIAD, PPh3, THF, rt 75 95
Thiazole Post-Coupling MOMCl, HCl/MeOH 65 97

Applications and Derivatives

The compound serves as a precursor to antifungal agents (e.g., 3-[(5-aryl-1,3,4-oxadiazol-2-yl)methyl]benzo[d]thiazol-2(3H)-ones) and insecticidal neonicotinoids. Derivatives exhibit moderate activity against Botrytis cinerea and Rhizoctonia solani.

Chemical Reactions Analysis

Types of Reactions

3-[(2-Chloro-1,3-thiazol-5-yl)methoxy]benzaldehyde can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Biological Activities

Research has indicated that 3-[(2-Chloro-1,3-thiazol-5-yl)methoxy]benzaldehyde exhibits several significant biological activities:

Antibacterial Activity

The compound has demonstrated notable antibacterial effects against various bacterial strains. The mechanism involves enzyme inhibition within bacterial cells.

Table 1: Antibacterial Activity Against Selected Bacteria

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Escherichia coli50 µg/mL
Staphylococcus aureus25 µg/mL
Pseudomonas aeruginosa100 µg/mL

Antifungal Activity

This compound has also shown antifungal properties by inhibiting fungal growth through disruption of cellular processes.

Table 2: Antifungal Activity Against Selected Fungi

Fungal StrainMinimum Inhibitory Concentration (MIC)
Candida albicans30 µg/mL
Aspergillus niger40 µg/mL

Anti-inflammatory Activity

The compound may modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in treated cells. This suggests potential therapeutic applications in inflammatory diseases.

Antitumor Activity

In vivo studies have indicated that this compound can induce apoptosis in cancer cells. For instance, in MCF cell lines, it exhibited an IC50 value of approximately 25.72 ± 3.95 μM.

Case Study: Anti-tumor Effects in MCF Cell Lines
Flow cytometry analysis confirmed that the compound accelerated apoptosis in a dose-dependent manner, highlighting its potential as an anticancer agent.

Industrial Applications

Beyond its biological significance, this compound is also being explored for its utility in various industries:

  • Pharmaceuticals: As an intermediate in the synthesis of more complex thiazole derivatives.
  • Agrochemicals: Potential use in developing agricultural chemicals due to its antimicrobial properties.

Mechanism of Action

The mechanism of action of 3-[(2-Chloro-1,3-thiazol-5-yl)methoxy]benzaldehyde largely depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors. The thiazole ring can engage in π-π interactions with aromatic residues in proteins, while the aldehyde group can form covalent bonds with nucleophilic amino acids in enzyme active sites .

Comparison with Similar Compounds

Positional Isomers of Substituted Benzaldehyde Derivatives

The positional isomerism of the methoxy-thiazole substituent on the benzaldehyde ring significantly influences physicochemical and biological properties. Key analogs include:

Compound Name Substituent Position CAS Number Molecular Weight (g/mol) Notable Properties/Applications
4-[(2-Chloro-1,3-thiazol-5-yl)methoxy]benzaldehyde 4-position 338393-48-9 253.68 Commercial availability; safety data documented
2-[(2-Chloro-1,3-thiazol-5-yl)methoxy]benzaldehyde 2-position Not provided 253.68 Research chemical; priced at $96/500 mg
Target: 3-[(2-Chloro-1,3-thiazol-5-yl)methoxy]benzaldehyde 3-position Not available 253.68 Hypothesized intermediate in bioactive molecule synthesis

Key Differences:

  • Steric and Electronic Effects: The 3-substituted isomer (target) may exhibit distinct dipole moments and hydrogen-bonding capabilities compared to 2- and 4-substituted analogs.
  • Synthetic Accessibility : Ortho-substitution (2-position) is sterically hindered, possibly requiring specialized catalysts, while meta- and para-substituted derivatives might be synthesized via conventional nucleophilic aromatic substitution.

Comparison with Benzothiazole Derivatives

Benzothiazoles, which feature a fused benzene-thiazole system, share functional similarities but differ in size and lipophilicity. Examples from the evidence include:

Compound Name Structure Biological Activities Key Features
5-Chloro-2-(4-methoxyphenyl)-1,3-benzothiazole Benzothiazole with 4-methoxyphenyl Antimicrobial, antitumoral Increased lipophilicity enhances membrane permeability
5-Chloro-2-(3,4,5-trimethoxyphenyl)-1,3-benzothiazole Benzothiazole with trimethoxyphenyl Antimalarial, antitubercular Electron-donating methoxy groups improve stability

Key Differences:

  • Biological Activity : Benzothiazoles are well-documented for antimicrobial and anticancer properties, attributed to their ability to intercalate DNA or inhibit kinases . The target compound’s smaller thiazole ring may favor different target interactions, such as binding to smaller enzymatic pockets.

Biological Activity

3-[(2-Chloro-1,3-thiazol-5-yl)methoxy]benzaldehyde, with the CAS number 439094-98-1, is an organic compound notable for its potential biological activities, particularly its antimicrobial properties. This article provides a comprehensive overview of its biological activity, including synthesis methods, chemical properties, and relevant research findings.

  • Molecular Formula : C11H9ClNO2S
  • Molecular Weight : 254.72 g/mol
  • IUPAC Name : this compound

The compound features a benzaldehyde group linked to a thiazole ring that is substituted with a chlorine atom, which is significant for its reactivity and biological activity.

Synthesis Methods

The synthesis of this compound typically involves the reaction of 2-chloro-1,3-thiazole-5-methanol with 3-formylphenol in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). This reaction is generally performed under heating conditions to ensure the formation of the desired product .

Antimicrobial Properties

Research indicates that compounds with thiazole rings often exhibit significant antimicrobial activity. In particular:

  • Antibacterial Activity : The compound has been investigated for its effectiveness against various bacterial strains. In vitro studies have shown that it can inhibit the growth of Gram-positive and Gram-negative bacteria. For example, related thiazole derivatives have demonstrated Minimum Inhibitory Concentration (MIC) values ranging from 4.69 to 22.9 µM against pathogens like Bacillus subtilis, Staphylococcus aureus, and Escherichia coli .
  • Antifungal Activity : The compound also shows potential antifungal properties. Similar thiazole derivatives have been reported to exhibit activity against fungi such as Candida albicans, with MIC values indicating effective inhibition .
Microorganism MIC (µM) Activity Type
Bacillus subtilis4.69 - 22.9Antibacterial
Staphylococcus aureus5.64 - 77.38Antibacterial
Escherichia coli2.33 - 156.47Antibacterial
Candida albicans16.69 - 78.23Antifungal

The biological activity of thiazole derivatives often stems from their ability to interact with specific cellular targets or enzymes in microorganisms. The chlorine substituent on the thiazole ring may enhance the lipophilicity and overall reactivity of the compound, facilitating its penetration into microbial cells and subsequent inhibition of vital processes.

Case Studies and Research Findings

Several studies have explored the biological efficacy of thiazole-containing compounds, including:

  • Antibacterial Studies : A study on various thiazole derivatives highlighted their antibacterial effects against resistant strains of bacteria, suggesting that modifications in the structure can lead to improved activity .
  • Antifungal Evaluations : Research focusing on thiazole derivatives indicated promising antifungal activities against Candida species, with specific compounds showing significant inhibition zones in agar diffusion tests .
  • Pharmacological Potential : The compound has been evaluated for its potential as a lead in drug development, particularly targeting bacterial infections where resistance is prevalent .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 3-[(2-Chloro-1,3-thiazol-5-yl)methoxy]benzaldehyde?

  • Methodological Answer : A common approach involves nucleophilic substitution between a thiazolylmethyl precursor and a substituted benzaldehyde. For example, refluxing substituted benzaldehyde derivatives with thiazole-containing alcohols in ethanol under acidic conditions (e.g., glacial acetic acid as a catalyst) can yield the target compound. Solvent choice (e.g., absolute ethanol) and reaction duration (4–6 hours) are critical for optimizing yield . Post-reaction purification via vacuum evaporation and recrystallization ensures product purity .

Q. Which spectroscopic techniques are essential for characterizing this compound?

  • Methodological Answer :

  • IR Spectroscopy : Identifies functional groups (e.g., aldehyde C=O stretch at ~1700 cm⁻¹ and thiazole ring vibrations) .
  • NMR (¹H/¹³C) : Confirms substitution patterns (e.g., methoxy protons at δ 3.8–4.0 ppm, aromatic protons, and thiazole CH groups) .
  • Elemental Analysis : Validates purity by comparing experimental vs. calculated C/H/N/S percentages .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and selectivity?

  • Methodological Answer : Systematic screening of solvents (e.g., DMF vs. ethanol), catalysts (e.g., p-toluenesulfonic acid), and temperature regimes (reflux vs. microwave-assisted heating) can enhance efficiency. For example, microwave-assisted synthesis reduces reaction time and improves regioselectivity in heterocyclic systems . Kinetic studies using HPLC or TLC monitoring help identify intermediate stability and side reactions .

Q. What strategies are effective for resolving crystallographic data discrepancies during structure elucidation?

  • Methodological Answer :

  • SHELX Suite : Use SHELXL for refining crystal structures against high-resolution X-ray data. Constraints for H-atom positions and thermal parameters improve model accuracy .
  • ORTEP-3 : Visualizes thermal ellipsoids to assess positional disorder or twinning artifacts. Multi-scan absorption corrections (e.g., CrysAlis PRO) mitigate data collection errors .
  • Cross-Validation : Compare experimental data (e.g., bond lengths/angles) with DFT-calculated values to resolve ambiguities .

Q. How can researchers evaluate the biological activity of this compound?

  • Methodological Answer :

  • Antimicrobial Assays : Use broth microdilution (MIC/MBC) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans). Structural analogs with thiazole moieties have shown activity via membrane disruption .
  • Cytotoxicity Screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) assess anticancer potential. Thiazole derivatives often target tubulin or DNA topoisomerases .

Q. How should researchers address contradictions in spectroscopic vs. computational data?

  • Methodological Answer :

  • Multi-Technique Validation : Combine NMR, IR, and mass spectrometry to cross-verify functional groups and molecular weight .
  • DFT Calculations : Optimize geometry (e.g., Gaussian 09) and compare theoretical NMR/IR spectra with experimental data. Discrepancies in chemical shifts may indicate solvent effects or conformational flexibility .

Q. What structural modifications enhance structure-activity relationships (SAR) for targeted applications?

  • Methodological Answer :

  • Substituent Variation : Introduce electron-withdrawing groups (e.g., -NO₂, -CF₃) to the benzaldehyde ring to modulate electronic effects and bioactivity .
  • Heterocycle Replacement : Swap the thiazole ring with triazole or oxadiazole moieties to alter binding affinity in enzymatic assays .
  • Docking Studies : Use AutoDock Vina to predict interactions with target proteins (e.g., cytochrome P450 or bacterial efflux pumps) .

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